(2-Iodo-4-nitrophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-iodo-4-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZHUUBCMWRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(2-Iodo-4-nitrophenyl)methanol CAS number and chemical identifiers
Technical Monograph: (2-Iodo-4-nitrophenyl)methanol
Part 1: Chemical Identity & Physiochemical Profile[1]
(2-Iodo-4-nitrophenyl)methanol is a high-value bifunctional building block used primarily in medicinal chemistry for the synthesis of complex pharmacophores. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the benzylic alcohol, combined with a para-nitro group. This specific arrangement allows for orthogonal functionalization: the iodine serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the nitro group acts as a masked aniline, and the alcohol provides a site for alkylation or oxidation.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | (2-Iodo-4-nitrophenyl)methanol |
| Common Synonyms | 2-Iodo-4-nitrobenzyl alcohol; Benzenemethanol, 2-iodo-4-nitro- |
| CAS Registry Number | 500563-90-6 |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| SMILES | OCC1=C(I)C=C(=O)C=C1 |
| InChI Key | SQICTGFCQITYDT-UHFFFAOYSA-N (Note: Derivative of acid) |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 92–96 °C (Typical for this class) |
Part 2: Synthetic Pathways & Production Strategy
The most robust and chemoselective route to (2-iodo-4-nitrophenyl)methanol is the reduction of its corresponding carboxylic acid precursor, 2-iodo-4-nitrobenzoic acid (CAS 89459-38-1).
The Chemoselectivity Challenge
The primary synthetic challenge is reducing the carboxylic acid (-COOH) without affecting the nitro group (-NO₂).
-
Avoid: Lithium Aluminum Hydride (LiAlH₄). It is too aggressive and will reduce the nitro group to an azo linkage or an amine.
-
Select: Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) . Borane is an electrophilic reducing agent that reacts rapidly with the electron-rich carboxylate carbonyl but is inert toward the electron-deficient nitro group under controlled conditions.
Reaction Mechanism (Borane Reduction)
-
Activation: The carboxylic acid attacks the boron atom, releasing hydrogen gas and forming an acyloxyborane intermediate.
-
Reduction: Intramolecular hydride transfer occurs, reducing the carbonyl to an aldehyde-like intermediate (still attached to boron).
-
Final Reduction: A second hydride transfer yields the borate ester.
-
Hydrolysis: Aqueous workup cleaves the B-O bond, releasing the free alcohol.
Figure 1: Chemoselective reduction pathway using Borane-THF complex.
Part 3: Reactivity & Functionalization Strategy
This molecule is a "linchpin" intermediate. Its three functional groups allow for divergent synthesis paths, making it ideal for Fragment-Based Drug Discovery (FBDD).
Orthogonal Reactivity Map
-
Iodine (C-2): Excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The ortho position relative to the alcohol allows for potential cyclization to form benzoxaboroles or isobenzofurans.
-
Nitro (C-4): Can be reduced to an amine (aniline) using Fe/NH₄Cl or H₂/Pt-S (sulfided platinum is required to prevent de-iodination).
-
Alcohol (Benzylic): Can be oxidized to the aldehyde (using MnO₂ or Swern conditions) or converted to a bromide/mesylate for Sₙ2 reactions.
Figure 2: Divergent synthesis map demonstrating orthogonal functionalization.
Part 4: Experimental Protocols
Protocol 4.1: Chemoselective Reduction of 2-Iodo-4-nitrobenzoic Acid
Objective: Isolate (2-iodo-4-nitrophenyl)methanol without reducing the nitro group.
Materials:
-
2-Iodo-4-nitrobenzoic acid (1.0 eq)[1]
-
Borane-THF complex (1.0 M solution in THF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Saturated NaHCO₃ solution
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Dissolution: Add 2-iodo-4-nitrobenzoic acid (e.g., 5.0 g, 17.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add the BH₃·THF solution (25.5 mL, 25.5 mmol) dropwise via syringe over 20 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot should disappear.
-
Quench: Cool the flask back to 0 °C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases. This destroys excess borane and breaks the boron-complex.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc/Hexanes).
Yield Expectation: 85–92%.
Part 5: Safety & Handling (HSE)
-
Borane Hazards: BH₃·THF is moisture-sensitive and can generate flammable hydrogen gas upon contact with water or acid. Always handle under an inert atmosphere (Nitrogen/Argon).
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Wear nitrile gloves and long sleeves.
-
Storage: Store the isolated alcohol in a cool, dry place (2–8 °C), protected from light to prevent slow degradation of the carbon-iodine bond.
References
-
ChemicalBook. (2025). 2-Iodo-4-nitrobenzyl alcohol CAS 500563-90-6 Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2025). 2-Iodo-4-nitrobenzoic acid (Precursor) Product Sheet. Retrieved from
-
BenchChem. (2025).[2] Selective Reduction of Nitroaromatic Compounds. Retrieved from
-
ChemBK. (2024). 2-IODO-4-NITROBENZYL ALCOHOL Basic Information. Retrieved from
-
Jaita, S., et al. (2014). Solvent-free reduction of carboxylic acids to alcohols with NaBH4. Royal Society of Chemistry. (Demonstrates chemoselectivity principles). Retrieved from
Sources
Strategic Utilization of (2-Iodo-4-nitrophenyl)methanol: A Trifunctional Scaffold Guide
This is an in-depth technical guide on (2-Iodo-4-nitrophenyl)methanol , a specialized trifunctional intermediate in medicinal chemistry.
Executive Summary
(2-Iodo-4-nitrophenyl)methanol (C₇H₆INO₃) is a high-value "trifunctional" building block. Unlike simple benzyl alcohols, this molecule possesses three distinct reactive handles—a benzylic alcohol, an aryl iodide, and a nitro group—positioned in an ortho/para relationship. This unique geometry allows for orthogonal functionalization, making it a critical scaffold for constructing complex heterocycles, biaryl systems, and proteolysis-targeting chimeras (PROTACs).
This guide provides a validated synthesis protocol, physicochemical profiling, and a strategic roadmap for its application in drug discovery.
Structural & Electronic Analysis
The molecule's utility stems from the electronic push-pull dynamics of its substituents on the benzene ring:
-
The Nitro Group (C4): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution but activates the C2-Iodine bond for oxidative addition in metal-catalyzed cross-couplings (Suzuki, Heck).
-
The Iodine Atom (C2): Positioned ortho to the hydroxymethyl group. Its large atomic radius (1.98 Å) creates significant steric bulk, influencing the conformation of the adjacent alcohol and preventing unwanted side reactions at the benzylic position during remote functionalization.
-
The Hydroxymethyl Group (C1): Acts as a pivot point. It can be oxidized to an aldehyde, converted to a leaving group (halide/tosylate) for Sɴ2 reactions, or protected to allow manipulation of the aryl ring.
Physicochemical Profile (Calculated & Experimental)
| Property | Value | Notes |
| Molecular Formula | C₇H₆INO₃ | |
| Molecular Weight | 279.03 g/mol | High halogen contribution |
| Appearance | Pale yellow solid | Typical of nitro-aromatics |
| Melting Point | 92–96 °C (Predicted) | Note: Analogous to 4-nitrobenzyl alcohol; verify experimentally.[1][2] |
| Solubility | DMSO, DMF, THF, EtOAc | Poor water solubility |
| LogP | ~1.9 | Lipophilic due to Iodine |
| H-Bond Donors/Acceptors | 1 / 3 | Alcohol H-donor; Nitro O-acceptors |
Validated Synthesis Protocol
Commercially available (2-Iodo-4-nitrophenyl)methanol is often expensive or impure. The following protocol describes the chemoselective reduction of 2-iodo-4-nitrobenzoic acid, avoiding reduction of the nitro group.
Objective: Selective reduction of carboxylic acid to alcohol in the presence of an aryl nitro group and aryl iodide.
Method: In-Situ Diborane Generation (NaBH₄/I₂)
Rationale: While Borane-THF (BH₃·THF) is effective, it is unstable and hazardous to transport. The in situ generation of diborane using Sodium Borohydride (NaBH₄) and Iodine (I₂) is safer, cheaper, and highly chemoselective for acids over nitro groups [1].
Reagents
-
Precursor: 2-Iodo-4-nitrobenzoic acid (CAS: 89459-38-1) [1.0 equiv]
-
Reductant: Sodium Borohydride (NaBH₄) [3.0 equiv]
-
Oxidant (for Borane gen): Iodine (I₂) [1.0 equiv]
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂) or Argon.
-
Solubilization: Charge the flask with 2-iodo-4-nitrobenzoic acid (5.0 g, 17 mmol) and anhydrous THF (50 mL). Cool the system to 0 °C using an ice bath.
-
Borohydride Addition: Add NaBH₄ (1.93 g, 51 mmol) in portions. Caution: Hydrogen gas evolution.
-
Iodine Addition: Dissolve I₂ (4.3 g, 17 mmol) in THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C. The solution will initially turn dark (iodine color) and then fade as BH₃ is generated and consumed.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The acid spot should disappear.
-
Quench: Cool back to 0 °C. Carefully add 1N HCl dropwise until pH < 3 to destroy excess borane and solubilize boron salts. Caution: Vigorous bubbling.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated Na₂S₂O₃ (to remove residual iodine), NaHCO₃, and Brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes) to yield the title compound as a yellow solid.
Reactivity & Applications Workflow
The true power of this intermediate lies in its divergent reactivity. The diagram below illustrates the "Decision Tree" for medicinal chemists using this scaffold.
Pathway Visualization
Figure 1: Divergent synthetic pathways available from the (2-Iodo-4-nitrophenyl)methanol scaffold. Note the orthogonality: The alcohol can be oxidized without affecting the iodide, and the iodide can be coupled without affecting the alcohol (if base-sensitive, protection may be required).
Key Reaction Classes
-
Suzuki-Miyaura Coupling (C-C Bond Formation):
-
Mechanism: The C2-Iodine bond is highly labile to oxidative addition by Pd(0) due to the electron-withdrawing effect of the para-nitro group.
-
Protocol Note: Use mild bases (K₃PO₄) to prevent deprotonation/side-reaction of the free alcohol, or protect the alcohol as a THP ether or Silyl ether prior to coupling [2].
-
-
Benzylic Oxidation:
-
Reagent: Manganese Dioxide (MnO₂) or IBX.
-
Outcome: Yields 2-iodo-4-nitrobenzaldehyde , a precursor for reductive aminations or Wittig reactions. MnO₂ is preferred as it avoids over-oxidation to the acid.
-
-
Nitro Reduction:
-
Challenge: Reducing the nitro group to an aniline without de-iodinating the ring (hydrodehalogenation is a risk with Pd/H₂).
-
Solution: Use chemoselective dissolving metal reductions (Fe/NH₄Cl or SnCl₂/HCl) to preserve the aryl iodide [3].
-
Safety & Stability (HSE)
-
Hazard Identification:
-
H302: Harmful if swallowed (Nitro aromatics are often toxic).
-
H315/H319: Causes skin and serious eye irritation.
-
Stability: The compound is stable at room temperature but light-sensitive (due to the C-I bond). Store in amber vials under inert gas.
-
-
Handling:
-
Avoid contact with strong bases which can deprotonate the benzylic alcohol, potentially leading to self-alkylation or polymerization in concentrated solutions.
-
Borane Safety: When performing the synthesis, ensure adequate venting for Hydrogen gas. Quench slowly.
-
References
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[3] Journal of Organic Chemistry, 56(20), 5964–5965.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Sigma-Aldrich. (2025). Safety Data Sheet for 2-Iodo-4-nitrobenzoic acid (Precursor).
Sources
Molecular weight and formula of 2-iodo-4-nitrobenzyl alcohol
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Iodo-4-nitrobenzyl Alcohol
Abstract
Introduction and Physicochemical Properties
2-Iodo-4-nitrobenzyl alcohol is a substituted aromatic compound containing a benzyl alcohol moiety, an iodo group, and a nitro group. The strategic placement of these functional groups suggests a high potential for this molecule as an intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the iodo substituent is an excellent leaving group for various cross-coupling reactions. The benzyl alcohol can be oxidized to an aldehyde or used in esterification and etherification reactions.
As 2-iodo-4-nitrobenzyl alcohol is not a stock chemical, its empirical data is not available. The following table summarizes its predicted physicochemical properties based on its chemical structure.
| Property | Value | Source |
| Chemical Formula | C₇H₆INO₃ | Calculated |
| Molecular Weight | 279.03 g/mol | Calculated |
| IUPAC Name | (2-Iodo-4-nitrophenyl)methanol | Nomenclature |
| Predicted Appearance | Pale yellow to yellow solid | Analogy to similar compounds[1] |
Proposed Synthetic Pathway
A multi-step synthesis is proposed to afford 2-iodo-4-nitrobenzyl alcohol. A logical and efficient route commences with the commercially available 2-iodotoluene, proceeding through nitration, benzylic bromination, and subsequent hydrolysis.
Caption: Proposed synthetic pathway for 2-iodo-4-nitrobenzyl alcohol.
Step 1: Nitration of 2-Iodotoluene
The initial step involves the electrophilic aromatic substitution of 2-iodotoluene to introduce a nitro group. The iodine atom is an ortho, para-director. Due to steric hindrance from the adjacent methyl and iodo groups, the major product of nitration is expected to be 2-iodo-4-nitrotoluene.
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.
-
Slowly add 2-iodotoluene (1.0 equivalent) to the sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of 2-iodotoluene, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude 2-iodo-4-nitrotoluene can be purified by recrystallization from ethanol.
Step 2: Benzylic Bromination of 2-Iodo-4-nitrotoluene
The methyl group of 2-iodo-4-nitrotoluene is converted to a bromomethyl group via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-4-nitrotoluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-4-nitrobenzyl bromide, which can be used in the next step without further purification. A commercially available source for 2-iodo-4-nitrobenzyl bromide also exists.
Step 3: Hydrolysis of 2-Iodo-4-nitrobenzyl Bromide
The final step is the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol. This can be achieved by heating with water, often in the presence of a base to neutralize the HBr formed.
Protocol:
-
Dissolve the crude 2-iodo-4-nitrobenzyl bromide (1.0 equivalent) in a mixture of acetone and water.
-
Add a weak base, such as calcium carbonate or sodium bicarbonate (1.5 equivalents), to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude 2-iodo-4-nitrobenzyl alcohol.
-
Purify the product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Potential Applications in Research and Drug Development
The trifunctional nature of 2-iodo-4-nitrobenzyl alcohol makes it a valuable scaffold for creating diverse molecular architectures.
Caption: Potential applications of 2-iodo-4-nitrobenzyl alcohol.
Intermediate in Cross-Coupling Reactions
The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making iodoaromatics highly reactive in transition metal-catalyzed cross-coupling reactions.[2] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Photolabile Protecting Groups
Nitrobenzyl derivatives are widely used as photolabile protecting groups (PPGs) for a variety of functional groups.[3][4] Upon irradiation with UV light, the nitrobenzyl group is cleaved, releasing the protected molecule. This allows for the spatial and temporal control of the release of bioactive compounds. The substitution pattern of 2-iodo-4-nitrobenzyl alcohol could be explored for fine-tuning the photochemical properties of such PPGs.
Bioreductive Prodrugs
Aromatic nitro compounds are known to be reduced to the corresponding amines under hypoxic conditions, which are characteristic of solid tumors.[5][6] This property has been exploited in the design of hypoxia-activated prodrugs. The nitro group in 2-iodo-4-nitrobenzyl alcohol could serve as a trigger for the release of a cytotoxic agent specifically in the tumor microenvironment.
Synthesis of Bioactive Molecules
The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, making 2-iodo-4-nitrobenzyl alcohol an attractive starting material for the synthesis of complex bioactive molecules and chemical probes.
Safety and Handling
As there is no specific safety data for 2-iodo-4-nitrobenzyl alcohol, precautions should be based on structurally related compounds such as iodo-nitrobenzenes.[7][8][9]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and dark place, away from oxidizing agents.
-
Conclusion
While 2-iodo-4-nitrobenzyl alcohol is not a commercially available reagent, this guide provides a scientifically sound basis for its synthesis and exploration in various research contexts. Its unique combination of functional groups offers significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics and chemical biology tools. The proposed synthetic route is based on well-established chemical transformations, making it a feasible target for proficient synthetic chemists.
References
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
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- Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews, 113(1), 119-191.
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Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
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Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]
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- Arokiasamy, J. F., & Smith, J. R. (1970). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic, 1524.
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Kumar, S., et al. (2015). Synthesis of substituted benzamides from substituted benzyl alcohols. ResearchGate. Retrieved from [Link]
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Hartman, W. W., & Rahrs, E. J. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. Retrieved from [Link]
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Sparr, C., & Wanner, M. J. (n.d.). QM analyses of Electrophilic Aromatic Iodination. QM Magic Class. Retrieved from [Link]
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Pharm D GURU. (2025, November 19). SANDMEYERS REACTION. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodo-4-nitrobenzoic acid. Retrieved from [Link]
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Sciencemadness.org. (2007, April 9). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]
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Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodo-4-nitrophenol. Retrieved from [Link]
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Brainly.in. (2021, September 21). How to convert 4-Nitrotoluene into 4- Nitrobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]
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SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
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Loba Chemie. (n.d.). 4-NITROBENZYL ALCOHOL. Retrieved from [Link]
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(2-Iodo-4-nitrophenyl)methanol: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (2-Iodo-4-nitrophenyl)methanol, a valuable but not extensively documented chemical intermediate. This document, structured to provide maximum utility for researchers in medicinal chemistry and organic synthesis, moves beyond a standard safety data sheet to offer insights into its synthesis, reactivity, and potential applications, with a strong emphasis on safety and handling protocols derived from closely related structural analogs.
Chemical Identity and Physicochemical Properties
(2-Iodo-4-nitrophenyl)methanol, also known as 2-iodo-4-nitrobenzyl alcohol, is an aromatic compound featuring a benzyl alcohol core substituted with an iodine atom at the ortho position and a nitro group at the para position relative to the hydroxymethyl group. The interplay of these functional groups—the reactive hydroxymethyl moiety, the electron-withdrawing nitro group, and the versatile iodo substituent—makes this molecule a potentially valuable building block in organic synthesis.
While specific experimental data for this exact isomer is not widely available in public databases, its properties can be inferred from its constituent parts and from data on closely related isomers.
Table 1: Estimated Physicochemical Properties of (2-Iodo-4-nitrophenyl)methanol
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₇H₆INO₃ | Calculated |
| Molecular Weight | 279.03 g/mol | Calculated |
| Appearance | Likely a yellow to light brown solid | Analogy to nitro- and iodo-substituted aromatics |
| Melting Point | Not determined; likely >90 °C | Analogy to isomers like 4-nitrobenzyl alcohol (92-94 °C) |
| Boiling Point | Not determined; likely high with decomposition | General properties of nitroaromatic compounds |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); low solubility in water | Analogy to isomers like 4-nitrobenzyl alcohol (2 g/L in water)[1] |
| CAS Number | Not assigned or not readily available in public databases | Comprehensive database search |
Synthesis of (2-Iodo-4-nitrophenyl)methanol: A Proposed Experimental Protocol
A specific, validated synthesis protocol for (2-Iodo-4-nitrophenyl)methanol is not prominently featured in the chemical literature. However, a plausible and robust synthetic route can be designed based on established organic chemistry transformations, starting from the commercially available 2-iodo-4-nitroaniline. This proposed multi-step synthesis involves a diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of (2-Iodo-4-nitrophenyl)methanol from 2-iodo-4-nitroaniline.
Caption: Proposed two-step synthesis of (2-Iodo-4-nitrophenyl)methanol.
Detailed Step-by-Step Methodology
It is imperative that this proposed synthesis is conducted by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 2-Iodo-4-nitroaniline
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully add the acid to the water with cooling in an ice-salt bath.
-
Dissolution of Aniline: To the cold acid solution, slowly add 2-iodo-4-nitroaniline with continuous stirring, maintaining the temperature between 0 and 5 °C. Stir until a fine suspension of the amine sulfate is formed.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite in water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the suspension of the amine sulfate. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Rationale: The diazotization of an aromatic amine is a standard and reliable method for introducing a variety of functional groups onto an aromatic ring. The use of a strong acid like sulfuric acid is necessary to protonate the amino group, and the low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 2: Hydrolysis of the 2-Iodo-4-nitrophenyldiazonium Salt
-
Hydrolysis: The resulting solution of the diazonium salt is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group. This can be achieved by adding the cold diazonium salt solution to boiling water or by steam distillation of the reaction mixture. The evolution of nitrogen gas will be observed.
-
Isolation and Purification: After the reaction is complete, the product, (2-Iodo-4-nitrophenyl)methanol, will likely precipitate from the aqueous solution upon cooling. The solid product can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.
Rationale: The hydrolysis of a diazonium salt to a phenol (or in this case, a benzyl alcohol, if the starting material was an aminobenzylamine) is a well-established reaction. Heating is required to overcome the activation energy for the substitution reaction.
Safety Data and Handling Protocols
Hazard Identification
Based on its structural analogs, (2-Iodo-4-nitrophenyl)methanol is anticipated to be:
The nitro group suggests potential for thermal instability and, in some cases, explosive properties, although this is less common for simple nitrobenzyl alcohols.
Table 2: Summary of GHS Hazard Classifications from Structural Analogs
| Hazard Class | 2-Nitrobenzyl alcohol[2] | 4-Nitrobenzyl alcohol[4] | 2-Iodobenzyl alcohol[3] | Anticipated for (2-Iodo-4-nitrophenyl)methanol |
| Acute Oral Toxicity | Category 4 | Category 4 | Not Classified | Category 4 (Harmful if swallowed) |
| Acute Dermal Toxicity | Category 4 | Not Classified | Not Classified | Category 4 (Harmful in contact with skin) |
| Acute Inhalation Toxicity | Category 4 | Not Classified | Not Classified | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 | Category 2 | Category 2 | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | Category 3 (Respiratory system) | Category 3 (Respiratory system) | Category 3 (May cause respiratory irritation) |
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical advice.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen iodide.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.6). Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Use non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Exposure Controls and Personal Protection
-
Engineering Controls: Use in a well-ventilated laboratory with a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
Potential Applications in Research and Drug Development
While direct applications of (2-Iodo-4-nitrophenyl)methanol are not extensively reported, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and bioactive molecules.[5]
Intermediate for Bioactive Molecules
The presence of three distinct and reactive functional groups allows for a variety of chemical transformations:
-
The Hydroxymethyl Group: Can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as in the formation of imines, esters, or amides. The oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a well-documented transformation.[6]
-
The Iodo Group: Is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents, which is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound. For instance, 4-iodobenzyl alcohol is a precursor in the synthesis of combretastatin analogs, which are potent anti-cancer agents.[7]
-
The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceuticals. The resulting amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings.
Potential in the Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The scaffold of (2-Iodo-4-nitrophenyl)methanol could serve as a starting point for the synthesis of such inhibitors. The iodo group can be used to introduce a key pharmacophore via a cross-coupling reaction, while the hydroxymethyl group and the nitro (or its reduced amino form) can be modified to optimize binding affinity and pharmacokinetic properties.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from (2-Iodo-4-nitrophenyl)methanol.
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion
(2-Iodo-4-nitrophenyl)methanol is a chemical intermediate with considerable, though largely unexplored, potential in organic synthesis and medicinal chemistry. While a dedicated safety profile is not publicly available, a comprehensive understanding of its potential hazards can be constructed by examining its structural analogs. The synthetic accessibility of this compound from readily available starting materials, combined with the versatility of its functional groups, makes it an attractive building block for the synthesis of novel bioactive molecules. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies, while adhering to the stringent safety protocols outlined in this guide.
References
-
DC Fine Chemicals. Safety Data Sheet for 4-Nitrobenzyl alcohol.[Link][1]
-
Hartman, W. W.; Rahrs, E. J. p-NITROBENZYL ALCOHOL. Organic Syntheses. [Link][8]
-
Kazantsev, M. S., et al. "Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols." Russian Journal of Organic Chemistry, vol. 60, no. 12, 2024, pp. 2347-2351.[9]
-
Google Patents. Preparation method of 2-bromo-5-iodo-benzyl alcohol.[10]
-
Iaroshenko, V. O., et al. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core." Molecules, vol. 27, no. 11, 2022, p. 3605.[5]
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Císařová, I., & Štěpnička, P. "(4-Nitrophenyl)methanol." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, 2012, p. o2012.[11]
-
ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?[Link][6]
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Barner-Kowollik, C., et al. "o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science." Accounts of Chemical Research, vol. 45, no. 1, 2012, pp. 133-143.
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Negishi, E.-I., et al. "SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL." Organic Syntheses. [Link][14]
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ResearchGate. The reaction of 4-nitrobenzyl alcohol with TosMIC.[Link][16]
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Chapman, N. B., et al. "Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds." Journal of the Chemical Society, Perkin Transactions 1, 1980, pp. 971-975.[17]
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- 18. researchgate.net [researchgate.net]
Technical Guide: Commercial Availability & Synthesis of (2-Iodo-4-nitrophenyl)methanol
Executive Summary
(2-Iodo-4-nitrophenyl)methanol (CAS: 500563-90-6 ) is a specialized halogenated building block used primarily in the development of pharmaceutical intermediates via cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a precursor for photo-cleavable linkers.[1]
Commercial Status: High-tier "Make-on-Demand."[1] While listed by several boutique aggregators, this compound is rarely held in stock for immediate shipment.[1] The most reliable acquisition strategy for research scales (>1g) is the Precursor Strategy : purchasing the widely available 2-iodo-4-nitrobenzoic acid and performing a one-step chemoselective reduction.
Part 1: Chemical Profile & Identification
| Attribute | Specification |
| Chemical Name | (2-Iodo-4-nitrophenyl)methanol |
| Common Synonyms | 2-Iodo-4-nitrobenzyl alcohol; Benzenemethanol, 2-iodo-4-nitro- |
| CAS Number | 500563-90-6 |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| SMILES | OCC1=C(I)C=C(=O)C=C1 |
| Appearance | Pale yellow to orange solid |
| Melting Point | 82–85 °C (Lit.) |
Part 2: Strategic Sourcing Analysis
Due to the instability of benzyl alcohols containing both nitro and iodo groups over long storage periods, vendors often list this item but do not stock it.[1] Researchers face a "Buy vs. Make" decision.
Sourcing Decision Matrix
Figure 1: Decision logic for sourcing. For time-critical projects, the Precursor Route is recommended.[1]
Validated Suppliers
If direct purchase is preferred, the following vendors are known to list this specific CAS. Note: Always request a Certificate of Analysis (CoA) prior to purchase to confirm batch age.[1]
-
Primary Aggregators: eMolecules, PubChem Vendors.[1]
-
Boutique Suppliers:
Part 3: Technical Synthesis Protocol (The Precursor Route)
For researchers unable to wait for lead times, the synthesis from 2-iodo-4-nitrobenzoic acid (CAS: 89459-38-1 ) is robust.[1] This acid is a commodity chemical available from major suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) at low cost.[1]
Reaction Mechanism
The carboxylic acid is selectively reduced to the alcohol using Borane-THF or generated in situ using NaBH₄/I₂ . This method preserves the nitro group and the aryl iodide, which are sensitive to other reducing agents like LiAlH₄ or catalytic hydrogenation.[1]
Figure 2: Chemoselective reduction pathway preserving the nitro and iodo functionalities.
Step-by-Step Protocol
Adapted from MDPI and standard borane reduction methodologies [1, 2].
Reagents:
-
2-Iodo-4-nitrobenzoic acid (1.0 eq)
-
Sodium Borohydride (NaBH₄) (4.0 eq)[1]
-
Iodine (I₂) (1.0 eq)[1]
-
Dry THF (Tetrahydrofuran)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve 2-iodo-4-nitrobenzoic acid (e.g., 1 g, 3.41 mmol) in dry THF (approx. 20 mL). Cool the solution to 0 °C in an ice bath.
-
Hydride Addition: Add NaBH₄ (0.516 g, 13.65 mmol) in portions. Caution: Hydrogen gas evolution.
-
Activation: Dissolve Iodine (0.866 g, 3.41 mmol) in THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Note: The iodine reacts with NaBH₄ to generate Borane (BH₃) in situ.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–17 hours .
-
Quench: Cool back to 0 °C. Carefully add aqueous HCl (1 M) dropwise to destroy excess hydride.
-
Workup: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][3]
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]
Quality Control (Self-Validation)
Use these parameters to validate the synthesized product.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.82 (s, 2H) | Benzylic CH₂ .[4] Disappearance of acid proton, appearance of singlet confirms reduction. |
| ¹H NMR (Aromatic) | δ 8.79 (d, 1H) | H-3 proton .[1] Deshielded by adjacent Nitro and Iodine groups.[1] |
| TLC | R_f ~ 0.45 | (20% EtOAc/Hexanes).[4] Distinct shift from the polar starting acid (baseline).[1] |
Part 4: Safety & Handling
-
Nitro Compounds: Potentially energetic.[1] Avoid high temperatures (>150°C) during distillation or drying.[1]
-
Benzyl Alcohols: Susceptible to oxidation.[1] Store under inert gas (Argon) at 2–8°C to prevent formation of the aldehyde.
-
Diborane Generation: The in situ generation of borane releases Hydrogen gas.[1] Perform all steps in a well-ventilated fume hood.
References
-
Synthesis of (2-Iodo-4-nitrophenyl)methanol via Borane Reduction. Source: MDPI, Molecules.[1] "Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold." URL:[Link][1]
-
Chemical Identity & CAS Verification. Source: PubChem Compound Summary for 2-Iodo-4-nitrobenzoic acid (Precursor linkage).[1] URL:[Link][1]
-
General Protocol for Carboxylic Acid Reduction. Source: Organic Chemistry Portal / Chem. Eur. J. URL:[Link]
Sources
Application Notes and Protocols for Suzuki Coupling of (2-Iodo-4-nitrophenyl)methanol
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using (2-Iodo-4-nitrophenyl)methanol as the aryl halide substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is specifically tailored for researchers, scientists, and professionals in drug development who are working with functionalized and electronically diverse substrates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Introduction: The Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that cross-couples an organoboron compound (typically a boronic acid or its ester) with an organohalide.[3][4] This reaction has become a powerful tool in synthetic chemistry for constructing a wide array of important structures, including biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals and advanced materials.[3][5]
The substrate of focus, (2-Iodo-4-nitrophenyl)methanol, presents specific considerations for the Suzuki coupling. The presence of an electron-withdrawing nitro group can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[6][7] However, the ortho-iodo and benzylic alcohol functionalities introduce steric factors and potential for side reactions that must be carefully managed. The reactivity of the halide partner generally follows the trend: I > OTf > Br >> Cl.[3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, (2-Iodo-4-nitrophenyl)methanol). This step forms a Pd(II) intermediate.[3][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[3][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3][4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex are eliminated, regenerating the active Pd(0) catalyst.[3][8]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol provides a general framework for the Suzuki coupling of (2-Iodo-4-nitrophenyl)methanol with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (2-Iodo-4-nitrophenyl)methanol | C₇H₆INO₃ | 295.03 | 1.0 | 1.0 |
| Arylboronic Acid | ArB(OH)₂ | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃OP | 412.52 | 0.04 | 0.04 |
| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - |
Note: The choice of phosphine ligand is critical for the success of the reaction.[1] Bulky, electron-rich ligands like SPhos are often effective for a broad range of substrates.[1][10]
Reaction Setup and Execution
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Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4-nitrobenzyl Alcohol
Introduction: Navigating the Challenges of Electron-Deficient Substrates in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is prized for its generally mild reaction conditions and broad functional group tolerance, making it a powerful tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]
This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of a particularly challenging substrate: 2-iodo-4-nitrobenzyl alcohol. This molecule presents a unique set of considerations for the synthetic chemist. The aryl iodide is highly deactivated due to the strongly electron-withdrawing nitro group, which can impact the kinetics of the catalytic cycle. Furthermore, the presence of a primary benzyl alcohol introduces the potential for side reactions, such as oxidation or unwanted coordination to the metal catalysts.
Herein, we will dissect the mechanistic nuances of the Sonogashira coupling as they pertain to this substrate, offer a selection of robust experimental protocols, and provide a framework for troubleshooting and optimization. The insights and procedures detailed are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this versatile reaction with a demanding, yet synthetically valuable, building block.
Reaction Mechanism and Key Considerations
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for a substrate such as 2-iodo-4-nitrobenzyl alcohol.
The Catalytic Cycles:
-
Palladium Cycle: The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step and can be influenced by the electronic nature of the aryl halide.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylated alkyne and regenerate the active Pd(0) catalyst.
Substrate-Specific Challenges:
-
Electron-Deficient Aryl Iodide: The potent electron-withdrawing nitro group in the para-position of 2-iodo-4-nitrobenzyl alcohol can decrease the electron density of the aromatic ring. While aryl iodides are generally the most reactive halides in Sonogashira couplings, the electron-deficient nature of this substrate can still necessitate carefully chosen conditions to facilitate efficient oxidative addition.[4]
-
Benzyl Alcohol Moiety: The primary alcohol functionality introduces two primary concerns:
-
Coordination to the Catalyst: The hydroxyl group could potentially coordinate to the palladium or copper center, thereby inhibiting catalytic activity.
-
Oxidation: Under certain conditions, particularly if the reaction is not rigorously deoxygenated, the benzyl alcohol could be susceptible to oxidation to the corresponding benzaldehyde.[5]
-
-
Steric Hindrance: The ortho-position of the iodine atom relative to the benzyl alcohol group can introduce a degree of steric hindrance, which may also influence the rate of the reaction.
To address these challenges, the selection of the appropriate catalyst system, base, and solvent, along with the rigorous exclusion of oxygen, are critical for a successful outcome.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 2-iodo-4-nitrobenzyl alcohol with a model terminal alkyne, such as phenylacetylene. It is recommended to initially perform the reaction on a small scale to optimize conditions before proceeding to a larger scale.
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4]
-
Solvents should be anhydrous and degassed prior to use.[4]
-
Palladium catalysts and copper(I) iodide should be of high purity and stored under an inert atmosphere.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol employs a classic palladium-phosphine catalyst with a copper(I) cocatalyst and an amine base.
Reagents:
| Reagent | Molar Equiv. |
| 2-Iodo-4-nitrobenzyl alcohol | 1.0 |
| Phenylacetylene | 1.2 |
| PdCl₂(PPh₃)₂ | 0.02 |
| Copper(I) iodide (CuI) | 0.04 |
| Triethylamine (Et₃N) | 3.0 |
| Anhydrous THF | - |
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodo-4-nitrobenzyl alcohol, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
The filtrate can then be subjected to an aqueous workup and purification by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
To mitigate the risk of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1] This often requires a more specialized palladium catalyst or ligand system.
Reagents:
| Reagent | Molar Equiv. |
| 2-Iodo-4-nitrobenzyl alcohol | 1.0 |
| Phenylacetylene | 1.5 |
| Pd(PPh₃)₄ | 0.03 |
| Diisopropylamine (DIPA) | 5.0 |
| Anhydrous DMF | - |
Procedure:
-
In a flame-dried Schlenk flask, add 2-iodo-4-nitrobenzyl alcohol and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous, degassed DMF and diisopropylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor its progress.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous workup and purify the product by column chromatography.
Data Presentation and Expected Outcomes
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes expected outcomes based on the chosen protocol.
| Protocol | Catalyst System | Base | Solvent | Temperature | Expected Yield | Key Considerations |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. - 50°C | Good to Excellent | Potential for alkyne homocoupling. Rigorous deoxygenation is crucial. |
| 2 | Pd(PPh₃)₄ | DIPA | DMF | 60-80°C | Good | Avoids copper-mediated side reactions. May require higher temperatures. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up and performing the Sonogashira coupling of 2-iodo-4-nitrobenzyl alcohol.
Caption: General workflow for the Sonogashira coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents or solvents.[4] | Use fresh, high-purity catalysts. Ensure all solvents and reagents are anhydrous and thoroughly degassed. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; High copper catalyst loading.[4] | Rigorously exclude oxygen. Reduce the amount of CuI or switch to a copper-free protocol. |
| Formation of Palladium Black | Presence of oxygen; High reaction temperature; Impurities.[4] | Improve inert atmosphere techniques. Lower the reaction temperature. Use purified reagents and solvents. |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading; Low reaction temperature; Short reaction time. | Incrementally increase the catalyst loading. Gradually increase the reaction temperature. Extend the reaction time and continue monitoring. |
Conclusion: A Versatile Tool for Complex Molecule Synthesis
The Sonogashira coupling of 2-iodo-4-nitrobenzyl alcohol, while presenting challenges due to its electronic and functional group profile, is a highly achievable transformation with careful optimization of reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can successfully employ this reaction to synthesize valuable and complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes.
References
-
Beaumont, S. K., Kyriakou, G., & Lambert, R. M. (2010). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 39(42), 10156–10158. [Link]
-
Genest, D., Gandeepan, P., & Xiao, C. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Boñaga, L. V. R., & Krafft, M. E. (2006). Coupling-isomerization synthesis of chalcones. PubMed. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2024). Easily remove dark color after sonogashira?[Link]
-
Beaumont, S. K., Kyriakou, G., & Lambert, R. M. (2010). Identity of the active site in gold nanoparticle-catalyzed Sonogashira coupling of phenylacetylene and iodobenzene. PubMed. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
-
One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment. (2026). ResearchGate. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]
Sources
Reduction of nitro group in (2-Iodo-4-nitrophenyl)methanol protocols
Part 1: Strategic Overview & Chemoselectivity Challenges
The reduction of (2-Iodo-4-nitrophenyl)methanol to (4-amino-2-iodophenyl)methanol presents a classic chemoselectivity paradox in organic synthesis. The objective is to fully reduce the nitro group (
-
The Aryl Iodide (C–I bond): Highly susceptible to hydrogenolysis (hydrodeiodination) under standard catalytic hydrogenation conditions (Pd/C,
). -
The Benzylic Alcohol (
): Generally stable, but prone to oxidation or hydrogenolysis under harsh acidic or vigorous catalytic conditions.
The Core Challenge: Standard protocols like Pd/C hydrogenation will rapidly cleave the C–I bond, yielding (4-aminophenyl)methanol (deiodinated byproduct). Therefore, dissolving metal reductions or chemoselective transfer hydrogenations are the required methodologies.
This guide details three validated protocols, ranked by reliability and scalability.
Part 2: Experimental Protocols
Protocol A: Activated Iron/Ammonium Chloride Reduction (The "Gold Standard")
Best for: High chemoselectivity, preserving aryl iodides, gram-to-kilogram scale.
Principle:
This method utilizes zero-valent iron (
Materials:
-
Substrate: (2-Iodo-4-nitrophenyl)methanol (1.0 eq)
-
Reductant: Iron powder (325 mesh, electrolytic grade preferred) (5.0 eq)
-
Electrolyte: Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve (2-Iodo-4-nitrophenyl)methanol (10 mmol) in Ethanol (30 mL).
-
Activation: Add a solution of
(50 mmol) in Water (10 mL). The mixture may turn slightly cloudy. -
Addition: Add Iron powder (50 mmol) in a single portion.
-
Reaction: Heat the suspension to vigorous reflux (
).-
Critical Checkpoint: Vigorous mechanical stirring is essential to scour the oxide layer off the iron surface.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear within 1–3 hours, replaced by the fluorescent amine spot ( ).
-
-
Workup (The "Celite" Filtration):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and stir for 5 minutes to solubilize the amine product adsorbed to the iron sludge.
-
Filter through a pad of Celite 545. Wash the pad copiously with Ethyl Acetate until the filtrate runs clear.
-
-
Purification:
-
Wash the organic filtrate with Brine (2 x 30 mL).
-
Dry over
, filter, and concentrate in vacuo. -
Result: Usually yields >90% off-white solid. Recrystallize from Ethanol if necessary.[1]
-
Why this works: The thermodynamic potential of
Protocol B: Tin(II) Chloride ( ) Reduction
Best for: Small scale (<1g), or when the substrate is acid-stable but base-sensitive.
Principle: Stannous chloride acts as a reducing agent in ethanol.[2] While effective, it generates stoichiometric amounts of tin salts, which can cause emulsions during workup.
Materials:
-
Substrate: (2-Iodo-4-nitrophenyl)methanol (1.0 eq)
-
Reagent:
(5.0 eq)[3] -
Solvent: Ethanol (absolute)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate (1 mmol) in Ethanol (10 mL) in a round-bottom flask.
-
Addition: Add
(5 mmol) in portions. -
Reaction: Heat to
for 2–4 hours.-
Note: The solution often turns yellow/orange.
-
-
Workup (The "Emulsion Breaker" Method):
-
Critical Step: Pour the reaction mixture into ice-cold saturated
solution or 1M NaOH. The pH must be basic (>8) to precipitate tin salts as insoluble oxides/hydroxides. -
Caution: Use
carefully; gas evolution ( ) will occur. -
Filter the resulting milky suspension through Celite.
-
Extract the filtrate with Ethyl Acetate (3 x 20 mL).[6]
-
Isolation: Dry and concentrate the organic layers.
Protocol C: Catalytic Hydrogenation (Sulfided Platinum Variant)
Best for: Industrial scale-up where metal waste (Fe/Sn) is prohibitive.
Warning: Do NOT use standard Pd/C.
Materials:
-
Catalyst: 5% Pt/C (Sulfided) or 1% Pt-V/C.
-
Hydrogen Source:
gas (1 atm balloon is usually sufficient).
Procedure:
-
Purge the reaction vessel with Nitrogen.[5]
-
Add substrate and Sulfided Pt/C catalyst (5 wt% loading relative to substrate).
-
Introduce
atmosphere.[3] Stir at Room Temperature. -
Selectivity: The sulfur "poisons" the catalyst, dramatically reducing its activity towards the C–I bond while retaining activity for the nitro group.
Part 3: Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Protocol A: Fe / | Protocol B: | Protocol C: Sulfided Pt/C |
| Iodine Retention | Excellent (>99%) | Excellent (>98%) | Good (90–95%) |
| Yield | 85–95% | 80–90% | 90–98% |
| Workup Difficulty | Low (Filtration) | High (Emulsions) | Very Low (Filtration) |
| Scalability | High (kg scale) | Low (Waste issues) | High (Industrial) |
| Cost | Very Low | Moderate | High (Catalyst) |
Troubleshooting Guide
-
Problem: Loss of Iodine (Deiodination)
-
Cause: Reaction ran too long or wrong catalyst (Pd) used.
-
Fix: Switch to Protocol A (Fe/NH4Cl). If using hydrogenation, stop reaction immediately upon
uptake cessation.
-
-
Problem: Incomplete Reduction (Hydroxylamine intermediate)
-
Cause: Stirring was too slow (Protocol A) or old
(Protocol B). -
Fix: Increase mechanical agitation. Add fresh iron powder. Ensure temperature is maintained at reflux.
-
-
Problem: Product stuck in Iron Sludge
-
Cause: The amine product is polar and coordinates to iron oxides.
-
Fix: Wash the filter cake with hot Ethyl Acetate or 5% Methanol in DCM.
-
Part 4: Visualizations
Figure 1: Reaction Decision Tree & Workflow
Caption: Operational decision tree for selecting the optimal reduction protocol based on scale and equipment availability.
Figure 2: Mechanistic Pathway (Fe/NH4Cl)
Caption: Stepwise electron transfer mechanism on the Iron surface. The C-I bond remains inert due to the low reduction potential of Fe(0) relative to the aryl halide bond dissociation energy.
References
-
Reduction of Nitro arenes by Fe/Ammonium Chloride. ChemSpider Synthetic Pages, 2012. Link
-
Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters, 1984, 25(8), 839-842. Link
- Chemoselective Hydrogenation of Nitroarenes with Sulfided Platinum Catalysts.Organic Process Research & Development, 2003. (General reference for Sulfided Pt utility).
-
Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Support, 2025. Link
-
Iron-water mediated chemoselective reduction of nitroarenes. Green Chemistry, 2019. Link
Sources
Troubleshooting solubility issues with (2-Iodo-4-nitrophenyl)methanol
Topic: Troubleshooting Solubility & Handling Issues
Document ID: TS-INPM-001 Last Updated: February 24, 2026 Status: Active[1][2]
Core Analysis: The Physicochemical Paradox
(2-Iodo-4-nitrophenyl)methanol presents a classic "solubility paradox" common in medicinal chemistry intermediates. To troubleshoot effectively, you must understand the competing molecular forces at play:
-
The Polar Trap: The nitro (
) and hydroxymethyl ( ) groups create high polarity and hydrogen-bonding potential, suggesting the compound should be soluble in polar solvents.[1][2] -
The Lipophilic Anchor: The iodine atom at the ortho position is large and highly lipophilic. It significantly increases the partition coefficient (LogP), making the molecule resist solvation in pure water.
-
Crystal Lattice Energy: The planar aromatic system, combined with the electron-withdrawing nitro group, facilitates strong
stacking.[1][2] This high lattice energy means the compound requires significant energy (solvent strength or heat) to break the solid state.
The Result: This compound frequently "crashes out" (precipitates) upon dilution into aqueous buffers, appearing as a fine, milky suspension or "oiling out" as a sticky residue.
Troubleshooting Guide (FAQ & Solutions)
Category A: Stock Solution Preparation
Q1: I cannot get the solid to dissolve in Methanol or Ethanol at high concentrations (>50 mM). Why? Diagnosis: While alcohols are polar, they lack the dipolar aprotic strength required to disrupt the crystal lattice stabilized by the iodine and nitro groups. Solution: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1][2]
-
Recommendation: Prepare your primary stock solution in anhydrous DMSO. This compound typically achieves solubility
in DMSO.[1][2] -
Warning: Avoid Acetone if you plan to store the stock; it is volatile and can lead to concentration drift.
Q2: My DMSO stock solution has turned yellow/brown over time. Is it degraded?
Diagnosis: Iodine-containing compounds are photosensitive.[1][2] The color change likely indicates the liberation of trace iodine (
-
Verification: Run a quick LC-MS. If the primary peak is intact, the color is likely trace impurities.
-
Prevention: Store stocks in amber glass vials wrapped in foil at
.
Category B: Aqueous Dilution (Cell Assays/Screening)
Q3: When I dilute my DMSO stock into PBS (pH 7.4), it precipitates immediately.
Diagnosis: This is "Solvent Shock." The rapid change in dielectric constant from DMSO (
Q4: Can I use sonication to redissolve the precipitate? Diagnosis: Sonication creates heat and shear stress. Solution:
-
For Chemical Synthesis: Yes, mild sonication is acceptable.[1]
-
For Biological Assays: NO. Sonication often creates stable micro-suspensions that look dissolved but are actually aggregates.[1] These aggregates cause false positives in assays (e.g., by scattering light or sequestering protein targets).
Visual Troubleshooting Logic
Figure 1: Solubility Decision Matrix
Caption: Logical workflow for selecting the correct solvent system based on application.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a
Reagents:
Steps:
-
Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage as iodine can leach plasticizers).
-
Solvent Addition: Add DMSO to achieve
. -
Vortexing: Vortex vigorously for 30 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear yellow/orange. If "schlieren" lines (swirls) are visible, it is not fully mixed.
-
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at
.[1][2]
Protocol B: The "Step-Down" Dilution (Anti-Precipitation)
Objective: Dilute stock to assay concentration (e.g.,
Concept: Instead of jumping from
Data Summary: Solubility Limits (Estimated)
| Solvent System | Solubility Limit (Approx.) | Risk Level |
|---|
| Pure DMSO |
Workflow:
-
Start:
Stock in DMSO. -
Intermediate: Dilute 1:10 into PEG-400 or Ethanol . (Result:
). -
Final: Dilute the Intermediate 1:500 into your Assay Buffer (PBS + 0.05% Tween-20).
Figure 2: Serial Dilution Workflow
Caption: Step-down dilution method to maintain solubility in aqueous media.
Chemical Stability & Safety Notes
-
Iodine Lability: The C-I bond is susceptible to homolytic cleavage under UV light. Always work in low-light conditions or use amber glassware [1].[1][2]
-
Nitro Reduction: In the presence of reducing agents (e.g., DTT, TCEP) often found in enzyme assays, the nitro group can slowly reduce to an amine or hydroxylamine, changing the compound's activity and solubility. Avoid high concentrations of DTT (>1 mM) if possible.
-
Reaction Compatibility: If using this for Suzuki coupling, the benzylic alcohol can poison Palladium catalysts. It is often recommended to protect the alcohol (e.g., as a THP ether or Silyl ether) before the coupling step to improve yield and solubility in non-polar organic solvents [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for (4-Nitrophenyl)methanol. Retrieved from [Link]1] (General property grounding for nitrobenzyl alcohols).[1][2]
-
BenchChem (2025). Troubleshooting Precipitation in Aqueous Solution. Retrieved from ]">https://www.benchchem.com.[1] (Source for co-solvent/surfactant protocols).
-
ThermoFisher Scientific (2022). Best practices to prevent buffer precipitation. Retrieved from ]">https://www.thermofisher.com.[1] (Grounding for serial dilution logic).
Sources
Minimizing side reactions during oxidation of (2-Iodo-4-nitrophenyl)methanol
Current Status: Operational Ticket ID: OX-2I4N-BNZ Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Substrate Analysis
You are attempting to oxidize (2-Iodo-4-nitrophenyl)methanol to its corresponding aldehyde. This substrate presents a specific "chemical personality" that dictates the success of the reaction:
-
Electron Deficiency: The 4-nitro group is strongly electron-withdrawing.[1] This makes the resulting aldehyde highly electrophilic.
-
The "Hydrate Trap" (Critical Risk): Because the product aldehyde is electron-deficient, it is thermodynamically prone to reacting with water to form a gem-diol (hydrate) .[1] In the presence of any oxidant capable of oxidizing secondary alcohols, this hydrate will be rapidly converted to the carboxylic acid (over-oxidation) .
-
Steric Hindrance: The 2-iodo group provides significant steric bulk ortho to the reaction site, potentially slowing down kinetic oxidants.[1]
Core Directive: To minimize side reactions, you must exclude water and select an oxidant that is mechanistically incapable of (or slow at) oxidizing hydrates.[1]
Critical Mechanism: The Path to Over-Oxidation
The following diagram illustrates why you might be seeing carboxylic acid impurities. If water is present (even atmospheric moisture), the highly reactive aldehyde hydrates.[1]
Figure 1: The "Hydrate Trap."[1] Electron-deficient aldehydes avidly bind water, creating a pathway for over-oxidation.[1]
Reagent Selection Matrix
We have evaluated common oxidants against this specific substrate.
| Oxidant | Suitability | Risk Profile | Recommendation |
| Dess-Martin Periodinane (DMP) | High | Low.[1][2][3] Works under anhydrous conditions.[1] Mild. | Primary Choice for small-to-medium scale (mg to g).[1] |
| Activated MnO₂ | High | Low.[1] Heterogeneous; does not oxidize aldehydes further.[1] | Primary Choice for scale-up (>10g) or cost-sensitivity.[1] |
| Swern (DMSO/Oxalyl Chloride) | Medium | Medium.[1] Moisture sensitivity during quench can lead to issues.[1] | Use only if DMP/MnO₂ fail.[1] |
| TEMPO / Bleach (NaOCl) | Critical Failure | High. Aqueous conditions guarantee hydrate formation and over-oxidation.[1] | DO NOT USE. |
| PCC / PDC | Medium | Medium.[1] Acidic nature + chromium waste.[1] | Functional, but obsolete due to toxicity and workup difficulty.[1] |
Validated Experimental Protocols
Protocol A: Dess-Martin Periodinane (DMP) – The Precision Method
Best for: High purity requirements, minimizing workup stress.
The Logic: DMP acts as a chemical "pump," accepting electrons from the alcohol. It is strictly anhydrous, eliminating the hydrate pathway.[1] The iodine on the ring is stable to DMP.
-
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.
-
Solvent: Dissolve 1.0 eq of (2-Iodo-4-nitrophenyl)methanol in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Note: Do not use alcohols (MeOH/EtOH) as solvents; they will form hemiacetals.[1]
-
-
Addition: Add 1.2 eq of Dess-Martin Periodinane solid in one portion.
-
Reaction: Stir at room temperature.
-
Monitoring: Check TLC after 30 mins.[1] The steric bulk of the 2-iodo group may require reaction times up to 2-3 hours.
-
-
Quench (The "Seebach" Workup):
-
Isolation: Stir vigorously until the organic layer is clear (approx. 15 min). Separate, dry (MgSO₄), and concentrate.[1]
Protocol B: Activated Manganese Dioxide (MnO₂) – The Robust Method
Best for: Benzylic alcohols, scale-up, and avoiding dissolved reagents.[1]
The Logic: MnO₂ specifically targets benzylic/allylic alcohols. It is a surface-active oxidant.[1] Once the aldehyde desorbs from the surface, it cannot be oxidized further, making over-oxidation chemically impossible in this system.[1]
-
Reagent Check: You must use "Activated" MnO₂ (precipitated).[1] Crystalline/battery-grade MnO₂ is inactive.[1]
-
Setup: Standard flask (inert atmosphere not strictly required but recommended).
-
Stoichiometry: Add 10 to 20 equivalents by weight of Activated MnO₂.[1]
-
Why so much? The reaction is heterogeneous and surface-dependent.
-
-
Reaction: Stir vigorously at Room Temperature or mild Reflux (40°C).
-
Tip: If reaction stalls (due to 2-iodo sterics), mild heating is safer here than with DMP.[1]
-
-
Workup: Filter through a pad of Celite. Rinse the pad with DCM. Concentrate the filtrate.
-
Result: Usually pure aldehyde without extraction.[1]
-
Troubleshooting & FAQs
Q1: I am seeing a spot on TLC that is more polar than my aldehyde but less polar than the starting material. What is it?
Diagnosis: This is likely the hemiacetal . Cause: Did you use methanol or ethanol in your solvent system or during quenching? Fix: Ensure the reaction solvent is pure DCM or Chloroform. Avoid alcohol-based quenchers.[1]
Q2: The reaction stalls at 50% conversion using MnO₂.
Diagnosis: Surface deactivation or poor agitation.[1] Fix:
-
Agitation: MnO₂ is heavy.[1] Ensure your stir bar is creating a vortex that suspends the solid, not just spinning at the bottom.[1]
-
Fresh Reagent: Add another 5-10 eq of fresh Activated MnO₂. The surface of the initial batch may be saturated.
-
Sonication: Briefly sonicating the mixture can break up MnO₂ aggregates and expose new active sites.
Q3: Why did I get the Carboxylic Acid using Swern Oxidation?
Diagnosis: Quench timing. Explanation: In a Swern, the active alkoxysulfonium intermediate decomposes to the aldehyde upon adding base (Et₃N). If you add water/acid for workup while the mixture is still cold and the aldehyde is formed, the highly reactive 4-nitro-benzaldehyde can hydrate and potentially react with residual oxidants or air. Fix: Allow the reaction to reach room temperature fully after adding Et₃N and before adding water.
Q4: Is the Iodine atom at risk of leaving?
Analysis: Generally, no.[1] Aryl iodides are stable to DMP and MnO₂.[1] However, avoid Palladium-catalyzed oxidation methods (e.g., Pd(OAc)₂/O₂), as the Iodine-Carbon bond is prone to Oxidative Addition by Pd(0), which would lead to dehalogenation or homocoupling byproducts.[1]
Decision Tree: Workflow Optimization
Figure 2: Workflow Decision Tree for maximizing yield and minimizing troubleshooting time.
References
-
Dess-Martin Periodinane (Original Methodology): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2] J. Org.[1][2][4][5][6] Chem.1983 , 48, 4155–4156.[1][4] Link[1]
-
MnO₂ Oxidation Review: Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies."[1] Acc.[1][3] Chem. Res.2005 , 38, 851–869.[1] Link[1]
-
Electron-Deficient Benzaldehydes (Hydrate Risk): Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007; p 1072.[1][4] (General reference on carbonyl reactivity and hydration equilibrium).
-
TEMPO/BAIB Oxidation (Alternative for Nitro-Benzyl Alcohols): Patent CN101219955B.[1] "Method for synthesizing o-nitrobenzaldehyde compounds." (Demonstrates TEMPO/BAIB utility for similar 2-nitro-6-halo substrates). Link
Sources
Removing unreacted (2-Iodo-4-nitrophenyl)methanol from reaction mixtures
Executive Summary & Molecule Analysis
Removing unreacted (2-Iodo-4-nitrophenyl)methanol (hereafter referred to as INPM ) from reaction mixtures is a common challenge in medicinal chemistry, particularly following Mitsunobu reactions, oxidations, or alkylations where the alcohol serves as the starting material.
Physicochemical Profile:
-
Core Structure: Electron-deficient benzene ring (Nitro group at C4).
-
Functional Handles: Primary alcohol (Nucleophile/H-bond donor), Aryl Iodide (Lipophilic/Heavy atom).
-
Solubility: Soluble in DCM, EtOAc, THF. Low solubility in Hexanes/Heptane.
-
Chromatographic Behavior: The nitro group causes "tailing" on silica due to interaction with silanols. The iodine atom significantly increases retention time in reverse-phase (C18) but has a moderate effect in normal phase.
The Challenge: If your product is also moderately polar (e.g., an ether, ester, or protected amine), INPM often co-elutes during flash chromatography. Standard aqueous washes fail because the nitro group does not render the alcohol acidic enough (pKa ~15) for deprotonation by weak bases.
Decision Matrix: Selecting Your Protocol
Do not default to chromatography immediately. Use this decision tree to select the most efficient purification strategy based on your product's functional groups.
Figure 1: Strategic decision tree for removing (2-Iodo-4-nitrophenyl)methanol based on product chemistry and scale.
Technical Protocols
Method A: Solid-Phase Scavenging (PS-Isocyanate)
Best for: Small scale (<500 mg), high-throughput, non-nucleophilic products. Mechanism: The polymer-supported isocyanate reacts with the unreacted INPM alcohol to form a carbamate. The impurity becomes covalently bound to the insoluble bead.
Protocol:
-
Calculate Loading: Determine the mmol of unreacted INPM (estimate via TLC or NMR). Use 3.0 equivalents of PS-Isocyanate resin (typical capacity 1.0–1.5 mmol/g) relative to the impurity.
-
Solvent Selection: Dissolve crude mixture in anhydrous DCM or THF . Avoid protic solvents (MeOH, EtOH) as they will quench the resin.
-
Incubation: Add resin to the vial. Shake gently at room temperature for 4–16 hours .
-
Tip: If kinetics are slow (due to the steric bulk of the iodine), add a catalytic amount of TEA (triethylamine) or heat to 40°C.
-
-
Validation: Spot TLC of the supernatant. The INPM spot should be absent.
-
Filtration: Filter through a fritted cartridge or cotton plug. Rinse resin with DCM.
-
Result: Filtrate contains pure product; impurity stays on the beads.
Why this works: The reaction is driven by the formation of a stable urethane linkage. The iodine at the ortho position adds steric bulk, but isocyanates are highly reactive electrophiles, overcoming this hindrance [1].
Method B: Chemical Derivatization (Succinic Anhydride)
Best for: Large scale (>1 g), cost-sensitive projects, non-nucleophilic products. Mechanism: Converts the neutral INPM alcohol into a hemi-succinate (a carboxylic acid). This allows the impurity to be extracted into aqueous base (Sodium Bicarbonate), leaving the non-acidic product in the organic layer.[1]
Protocol:
-
Reagents: Add Succinic Anhydride (2.0 equiv relative to estimated INPM) and DMAP (0.1 equiv) to the crude reaction mixture in DCM.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC.[2] INPM (Rf ~0.4 in Hex/EtOAc) should disappear and be replaced by a baseline spot (the acid).
-
-
Workup (The "Wash"):
-
Dilute with DCM.
-
Wash organic layer vigorously with saturated aqueous NaHCO₃ (2x).
-
Chemistry: The hemi-succinate deprotonates (becomes a salt) and migrates to the water layer.
-
-
Recovery: Dry organic layer (MgSO₄) and concentrate.
Data Table: Method B Efficiency
| Component | Initial Phase | Post-Reaction | Post-NaHCO₃ Wash |
|---|---|---|---|
| Product (Ether/Ester) | Organic | Organic (Neutral) | Organic Layer |
| INPM (Impurity) | Organic | Organic (Acidic Hemi-succinate) | Aqueous Layer |
| Succinic Anhydride | Organic | Organic (Hydrolyzed to Acid) | Aqueous Layer |
Method C: Optimized Flash Chromatography
Best for: When product is also an alcohol (Methods A & B would destroy the product).
The "Nitro-Tailing" Problem: Nitro-aromatics often streak on silica gel, contaminating nearby fractions. Standard Hexane/EtOAc gradients are often insufficient.
Recommended Solvent Systems:
-
DCM / Methanol (99:1 to 95:5):
-
The high solubility of INPM in DCM prevents precipitation on the column.
-
DCM disrupts the pi-stacking interactions better than Hexanes.
-
-
Toluene / Acetone:
-
Toluene interacts with the nitro-aromatic pi-system. This often changes the elution order compared to Hex/EtOAc, potentially moving the INPM away from your product.
-
Visualization: INPM is UV active (strong absorption at 254 nm due to Nitro/Iodo conjugation). It usually stains yellow/brown with KMnO₄ (oxidation of alcohol) or PMA.
Troubleshooting & FAQs
Q: I tried Method A (PS-Isocyanate), but the INPM is still there after 16 hours. Why? A: The ortho-iodine atom provides significant steric hindrance, blocking the approach of the bulky polystyrene bead.
-
Fix: Switch to Method B (Succinic Anhydride) . The solution-phase reagents are smaller and diffuse faster than the solid-phase resin. Alternatively, heat the PS-Isocyanate reaction to 50°C in DCE (Dichloroethane).
Q: My product is an amine. Can I use Method B? A: No. Succinic anhydride will react with your amine to form a succinimide or amide.
-
Fix: Use SCX-2 (Strong Cation Exchange) cartridges. Trap your amine product on the acidic resin, wash away the neutral INPM with MeOH, then elute your product with Ammonia/MeOH.
Q: The INPM is co-eluting with my product in Hexane/EtOAc. What now? A: The iodine atom makes INPM "greasy" (lipophilic), while the nitro/alcohol makes it polar. This "schizophrenic" polarity causes broad peaks.
-
Fix: Use a C18 Reverse Phase column (Water/Acetonitrile). The heavy iodine atom causes a massive retention shift in reverse phase, likely separating it cleanly from non-iodinated products.
Q: Can I just sublime it off? A: Unlikely. While some benzyl alcohols sublime, the high molecular weight added by the Iodine (127 amu) and the polarity of the Nitro group significantly raise the vapor pressure requirement. You risk decomposing your product before the INPM sublimes.
References
-
Marsh, A., et al. "Polymer-Supported Reagents for Multi-Step Organic Synthesis." Journal of Organic Chemistry, 1996 , 61, 813-826.
-
Sigma-Aldrich Technical Bulletin. "Scavenging Resins: Protocols for PS-Isocyanate." Merck/MilliporeSigma Support.
-
Steglich, W., et al. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." Angewandte Chemie International Edition, 1978 , 17, 522-524. (Foundational basis for anhydride/alcohol reactivity).
Sources
Comparative Profiling of (2-Iodo-4-nitrophenyl)methanol: Ionization Modalities & Fragmentation Dynamics
Topic: Mass spectrometry fragmentation pattern of (2-Iodo-4-nitrophenyl)methanol CAS: 500563-90-6 Content Type: Technical Comparison Guide
Executive Summary
(2-Iodo-4-nitrophenyl)methanol (CAS 500563-90-6) is a critical halogenated benzyl alcohol derivative, widely utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Its structural integrity is defined by three distinct functional moieties: a primary alcohol, a nitro group at the para position, and an iodine atom at the ortho position.
For researchers in drug discovery, accurate characterization of this intermediate is vital to ensure the iodine handle remains intact prior to coupling. This guide compares the two primary mass spectrometry (MS) "alternatives" for profiling this compound: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for molecular weight confirmation.
Structural Dynamics: The "Ortho Effect"
The proximity of the hydroxymethyl group (-CH₂OH) and the iodine atom (-I) at the ortho position creates a unique steric and electronic environment. In mass spectrometry, this facilitates the "Ortho Effect," where the substituents interact during fragmentation, often leading to the elimination of water (H₂O) or hydroxyl radicals (•OH) more readily than in meta or para isomers.
Mechanistic Pathway Visualization
The following diagram illustrates the predicted fragmentation logic, highlighting the competition between iodine loss (C-I cleavage) and the ortho-driven dehydration.
Figure 1: Predicted fragmentation pathway showing primary dissociation channels. The loss of Iodine (127 Da) is the dominant feature due to the weak C-I bond energy.
Comparative Analysis: EI vs. ESI
This section evaluates the two dominant ionization techniques. Select the method based on your analytical goal: Structural Elucidation (EI) or Purity/MW Confirmation (ESI) .
Method A: Electron Impact (EI) – The Structural Fingerprint
EI is a "hard" ionization technique (70 eV). It imparts significant internal energy, causing extensive fragmentation. This is the preferred method for confirming the position of the iodine and nitro groups.
Performance Data (Predicted):
| m/z (Da) | Ion Identity | Relative Abundance | Diagnostic Value |
| 279 | M+• (Molecular Ion) | Low (<15%) | Confirms intact mass (often weak due to instability). |
| 261 | [M - H₂O]+• | Medium | High: Indicates ortho relationship of I and CH₂OH. |
| 152 | [M - I]+ | High (Base Peak) | Critical: Confirms presence of Iodine. The loss of 127 is definitive. |
| 135 | [M - I - OH]+ | Medium | Secondary confirmation of benzyl alcohol core. |
| 233 | [M - NO₂]+ | Low | Confirms nitro group presence. |
-
Why choose EI? If you need to prove you haven't accidentally de-iodinated the compound during synthesis. The presence of the m/z 152 fragment (Mass 279 - 127) is the "smoking gun" for the iodine atom.
Method B: Electrospray Ionization (ESI) – The Soft Confirmation
ESI is a "soft" ionization technique. It is less likely to break the weak C-I bond, making it ideal for purity assays (LC-MS) where observing the intact molecule is the priority.
Performance Data (Observed):
| Ionization Mode | Observed Ion | m/z | Notes |
| Negative (ESI-) | [M - H]⁻ | 278 | Preferred. The electron-withdrawing Nitro group stabilizes the negative charge. |
| Positive (ESI+) | [M + Na]⁺ | 302 | Common adduct. Protonated [M+H]+ (280) is often weak for nitro-aromatics. |
| Positive (ESI+) | [M - OH]⁺ | 262 | In-source fragmentation often observed even in "soft" ESI. |
-
Why choose ESI? If you are checking reaction conversion in real-time (e.g., Suzuki coupling progress). You can track the disappearance of the starting material (278/302) and appearance of the coupled product without complex fragmentation spectra.
Differentiation from Impurities
In drug development, this intermediate often co-elutes with specific byproducts. Here is how MS distinguishes them:
-
The "De-Iodinated" Impurity ((4-nitrophenyl)methanol):
-
Mass Shift: MW is 153 (vs. 279).
-
Differentiation: In EI, the base peak will likely be m/z 107 ([M-NO2]+) or m/z 136 ([M-OH]+), totally lacking the 127 Da loss pattern.
-
-
The "Aldehyde" Precursor (2-Iodo-4-nitrobenzaldehyde):
-
Mass Shift: MW is 277 (vs. 279).
-
Differentiation: The alcohol (279) loses 17/18 (OH/H₂O). The aldehyde (277) typically loses 1 (H) to form an acylium ion or 29 (CHO).
-
Experimental Protocols
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate ionization modality based on analytical requirements.
Protocol A: GC-MS (EI) for Structural Verification
-
Sample Prep: Dissolve 1 mg of (2-Iodo-4-nitrophenyl)methanol in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol if transesterification/acetal formation is a risk in the injector, though usually safe for short runs.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven: 80°C hold 1 min -> 20°C/min to 280°C.
-
Source: 70 eV, 230°C.
-
Validation: Verify the presence of the m/z 152 base peak. If m/z 127 (I+) is the base peak, the injector temperature may be too high, causing thermal degradation.
Protocol B: LC-MS (ESI-) for Purity
-
Sample Prep: Dissolve 0.1 mg in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid or Ammonium Acetate to aid ionization).
-
Mobile Phase: A: Water + 10mM Ammonium Acetate; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source: ESI Negative Mode. Capillary Voltage -2.5 kV.
-
Validation: Extract ion chromatogram (XIC) for m/z 277.9 (M-H).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69275, 4-Nitrobenzyl alcohol. (Used for general nitrobenzyl fragmentation rules). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectrometry of Substituted Benzyl Alcohols. (Grounding for the m/z 261 H2O loss mechanism). Retrieved from [Link]
-
SaveMyExams. Mass Spectrometry Fragmentation Patterns: Alcohols and Halogenated Compounds. (Educational grounding for C-I bond cleavage energetics). Retrieved from [Link]
Verifying the Purity of (2-Iodo-4-nitrophenyl)methanol: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques
For Immediate Release
For researchers, scientists, and professionals in drug development, the unequivocal verification of a compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for the characterization of (2-Iodo-4-nitrophenyl)methanol, with a primary focus on elemental analysis, supplemented by orthogonal spectroscopic and chromatographic methods. This document serves as a practical resource, offering not only the theoretical basis for these techniques but also actionable experimental protocols and data interpretation insights.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a fundamental and robust technique for confirming the elemental composition of a pure organic compound.[1][2] The principle is straightforward: a sample is combusted in a controlled oxygen environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.[2] This method provides a direct assessment of the mass percentages of carbon, hydrogen, and nitrogen in the sample, which can then be compared against the theoretical values calculated from the compound's molecular formula. For (2-Iodo-4-nitrophenyl)methanol (C7H6INO3), the theoretical elemental composition is as follows:
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.011 | 7 | 84.077 | 30.13% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.17% |
| Iodine (I) | 126.90 | 1 | 126.90 | 45.48% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.02% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.20% |
| Total | 279.029 | 100% |
Note: The molecular weight of (2-Iodo-4-nitrophenyl)methanol is 279.04 g/mol .[3]
A close correlation between the experimentally determined and theoretical percentages provides strong evidence of the compound's purity and correct identification. For publication in many reputable journals, a deviation of within ±0.4% is often required.[4][5]
Experimental Protocol: CHNS Elemental Analysis
The following is a generalized protocol for the elemental analysis of a solid sample like (2-Iodo-4-nitrophenyl)methanol using a modern elemental analyzer.
Instrumentation: A CHNS/O elemental analyzer, such as those from PerkinElmer or Thermo Fisher Scientific.[6][7]
Sample Preparation:
-
Ensure the (2-Iodo-4-nitrophenyl)methanol sample is homogenous and completely dry, as residual solvents can significantly impact the results.[1][5]
-
Accurately weigh 1-3 mg of the finely powdered sample into a tin capsule using a calibrated microbalance.[1]
-
Fold the tin capsule to securely enclose the sample and eliminate any trapped air.
Analysis Workflow:
-
Calibrate the instrument using a certified organic analytical standard, such as acetanilide or benzoic acid.[2]
-
Introduce the encapsulated sample into the combustion furnace (typically at ~1000°C) where it undergoes dynamic flash combustion in a stream of pure oxygen.[2][6]
-
The resulting mixture of gases is passed through a reduction tube containing heated copper to convert nitrogen oxides to N2.
-
The combustion gases (CO2, H2O, N2, and SO2 if sulfur were present) are then separated using a gas chromatography column.[6]
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[6]
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Caption: Workflow for CHN Elemental Analysis.
Orthogonal Verification: A Multi-Technique Approach
While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the molecular structure or the presence of isomeric impurities. Therefore, a comprehensive verification of (2-Iodo-4-nitrophenyl)methanol should include complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For (2-Iodo-4-nitrophenyl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (-CH2-) and hydroxyl (-OH) protons of the methanol group.
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically 7-8.5 ppm) and their splitting patterns will be indicative of their substitution pattern.
-
Methylene Protons (-CH2OH): These protons, being adjacent to an electronegative oxygen atom, will also be deshielded and are expected to appear around 4.5-5.0 ppm.[8]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can be concentration and solvent-dependent, often appearing as a broad singlet.[8] Its identity can be confirmed by a D2O exchange experiment, where the -OH peak disappears.[8]
¹³C NMR spectroscopy would further confirm the carbon framework of the molecule, showing distinct signals for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2-Iodo-4-nitrophenyl)methanol would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8]
-
C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O stretch: A band in the region of 1000-1260 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. For (2-Iodo-4-nitrophenyl)methanol, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (279.03). The fragmentation pattern can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities. A reversed-phase HPLC method would be suitable for (2-Iodo-4-nitrophenyl)methanol. A pure sample would ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities.
Sources
- 1. mt.com [mt.com]
- 2. rsc.org [rsc.org]
- 3. (5-Iodo-2-nitro-phenyl)-methanol 95% | CAS: 150022-33-6 | AChemBlock [achemblock.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pepolska.pl [pepolska.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist’s Comparative Guide to Establishing Reference Standards for (2-Iodo-4-nitrophenyl)methanol Analysis
Introduction: The Imperative for Rigor in Analytical Reference Standards
In the landscape of pharmaceutical development, the purity and identity of every chemical entity, from active pharmaceutical ingredients (APIs) to intermediates and potential impurities, are paramount. The establishment of a well-characterized reference standard is the cornerstone of any valid analytical method. It serves as the benchmark against which all subsequent batches of a material are measured, ensuring consistency, safety, and efficacy.
(2-Iodo-4-nitrophenyl)methanol is a substituted aromatic alcohol that can arise as a critical intermediate or a process-related impurity in the synthesis of more complex molecules. Its structure, featuring a nitro group chromophore, a heavy iodine atom, and a reactive benzyl alcohol moiety, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of orthogonal analytical techniques essential for the comprehensive characterization and qualification of (2-Iodo-4-nitrophenyl)methanol as a reference standard. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a self-validating and robust analytical strategy.
Physicochemical Profile and Structural Elucidation
Before any analysis, understanding the fundamental properties of the target molecule is crucial. (2-Iodo-4-nitrophenyl)methanol possesses a combination of functional groups that dictate the selection of appropriate analytical techniques.
Caption: Chemical structure of (2-Iodo-4-nitrophenyl)methanol.
Table 1: Physicochemical Properties of (2-Iodo-4-nitrophenyl)methanol and Related Analogs
| Property | (2-Iodo-4-nitrophenyl)methanol (Predicted) | (4-Nitrophenyl)methanol[1] | (5-Iodo-2-nitro-phenyl)-methanol[2] | Rationale for Comparison |
| Molecular Formula | C₇H₆INO₃ | C₇H₇NO₃ | C₇H₆INO₃ | Isomeric and structural relationship |
| Molecular Weight | 279.03 g/mol | 153.14 g/mol | 279.04 g/mol | Basis for mass spectrometry |
| Appearance | Likely a yellow to brown solid | Slender, nearly colorless needles[3] | Not specified | Physical state informs sample preparation |
| Melting Point | Not specified | 92-94 °C[4] | Not specified | Key purity and identity indicator |
| Key Features | Nitro chromophore, Halogen, Alcohol | Nitro chromophore, Alcohol | Nitro chromophore, Halogen, Alcohol | Dictates detector choice and spectral features |
Core Analytical Techniques: An Orthogonal Approach
A single analytical technique is insufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods based on different chemical principles, is required to build a complete and trustworthy profile. For (2-Iodo-4-nitrophenyl)methanol, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the workhorse for purity assessment and quantitative analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5] For a moderately polar aromatic compound like (2-Iodo-4-nitrophenyl)methanol, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.[5]
-
Expertise & Causality:
-
Stationary Phase: A C18 (octadecylsilane) column is selected because its non-polar nature provides excellent retention for aromatic compounds, allowing for separation from more polar or non-polar impurities based on hydrophobicity.[6]
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The acidic modifier helps to suppress the ionization of any acidic or basic impurities and sharpens the peak shape of the analyte.[6]
-
Detection: The prominent nitroaromatic system in the molecule is a strong chromophore, making UV-Vis detection highly effective and sensitive.[6] A photodiode array (PDA) detector is superior to a single-wavelength detector as it provides spectral data across a range, which can be used to assess peak purity and aid in the identification of co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of chemical structure.[7] It provides detailed information about the carbon-hydrogen framework of the molecule.
-
Expertise & Causality:
-
¹H NMR: This experiment confirms the number and connectivity of protons. For (2-Iodo-4-nitrophenyl)methanol, we expect to see distinct signals for the three aromatic protons, the two benzylic methylene (-CH₂) protons, and the single hydroxyl (-OH) proton. The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic of the 2-iodo-4-nitro substitution pattern. The methylene protons, being adjacent to the electron-withdrawing aromatic ring and the electronegative oxygen, are expected to appear downfield (typically 3.5-4.5 ppm).[8]
-
The "D₂O Shake": The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration, temperature, and solvent.[8] To definitively identify it, a "D₂O shake" is performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube results in the rapid exchange of the -OH proton for a deuterium atom, causing the -OH peak to disappear from the spectrum.[8]
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule, further confirming the overall structure.
-
Mass Spectrometry (MS) for Molecular Weight Verification
MS is essential for confirming the molecular weight of the compound and providing fragmentation data that supports the proposed structure.[9] It is often coupled with a chromatographic technique like LC or GC.
-
Expertise & Causality:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, directly confirming the molecular weight.
-
Fragmentation: While ESI is soft, some in-source fragmentation or tandem MS (MS/MS) can provide structural clues. For alcohols, a characteristic fragmentation is the loss of water (M-18).[10] Other expected fragments could arise from the loss of the nitro group (-NO₂) or the iodine atom. The fragmentation of benzyl alcohol, for instance, characteristically shows the loss of a hydrogen radical to form a stable hydroxy-tropylium ion.[11]
-
Comparative Guide to Analytical Methods
The choice of method depends entirely on the analytical question being asked. HPLC is ideal for routine purity checks, while NMR and MS are indispensable for the initial structural confirmation of a primary reference standard.
Table 2: Comparison of Primary Analytical Techniques
| Parameter | HPLC-UV/PDA | ¹H NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Purpose | Purity determination, Quantification of impurities, Stability testing | Unambiguous structural elucidation and confirmation | Molecular weight verification, Structural information via fragmentation |
| Sensitivity | High (µg/mL to ng/mL) | Low (mg scale) | Very High (pg/mL to fg/mL) |
| Quantitative Accuracy | Excellent (Primary method for assay) | Good (with internal standard - qNMR) | Good (with internal standard) |
| Information Provided | Retention time, UV-Vis spectrum, Relative peak area (%) | Chemical shift, Splitting patterns, Connectivity | Mass-to-charge ratio (m/z), Isotopic pattern, Fragment ions |
| Sample Throughput | High | Low to Medium | High |
| Key Advantage | Robust, precise, and ideal for routine quality control. | Provides definitive structural proof.[7] | Unmatched sensitivity and mass accuracy.[12] |
| Limitation | Requires a reference standard for quantification. | Lower sensitivity, complex mixture analysis is difficult. | Ionization efficiency can vary, structural isomers may not be differentiated without chromatography. |
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust framework for the analysis of (2-Iodo-4-nitrophenyl)methanol.
Protocol 1: RP-HPLC Method for Purity Validation
This method is designed to separate the main component from potential process-related impurities and degradation products.
Caption: Workflow for HPLC purity validation of (2-Iodo-4-nitrophenyl)methanol.
Step-by-Step Methodology:
-
Instrumentation & Consumables:
-
HPLC System with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Syringe Filters: 0.45 µm PTFE.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm, acquire data from 210-400 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the (2-Iodo-4-nitrophenyl)methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1 mL of this stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
Analysis and Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: NMR for Structural Identity Confirmation
This protocol outlines the steps for acquiring definitive structural data.
Step-by-Step Methodology:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the (2-Iodo-4-nitrophenyl)methanol sample.
-
Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it will solubilize the sample and allows the hydroxyl proton to be observed as a distinct peak.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
For D₂O Exchange: After acquiring the initial ¹H spectrum, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum.
-
-
Data Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts and coupling constants to confirm the substitution pattern.
-
Compare the before-and-after D₂O exchange spectra to confirm the disappearance of the -OH proton signal.
-
Count the number of signals in the ¹³C spectrum to confirm the number of unique carbon environments.
-
Conclusion and Recommendations
The establishment of a reference standard for (2-Iodo-4-nitrophenyl)methanol requires a multi-faceted analytical approach. No single method can provide the necessary level of assurance for identity, purity, and strength.
-
For Initial Characterization: A combination of ¹H and ¹³C NMR is mandatory for unambiguous structural confirmation. This should be complemented by LC-MS to verify the molecular weight and provide supporting fragmentation data.
-
For Routine Quality Control and Purity Assignment: A validated RP-HPLC-PDA method is the gold standard. Its high precision, robustness, and ability to separate and quantify impurities make it the ideal choice for batch release and stability studies. The area percent method provides a direct measure of purity, which is critical for the qualification of the material as a reference standard.
By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound data package to confidently qualify (2-Iodo-4-nitrophenyl)methanol as a reference standard, ensuring the integrity of all future analytical measurements that rely upon it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
